molecular formula C10H12N2 B13053029 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile

3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile

Cat. No.: B13053029
M. Wt: 160.22 g/mol
InChI Key: FZFYFVXVHIGBJC-MRVPVSSYSA-N
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Description

3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile is an organic compound with the molecular formula C10H12N2. It is a derivative of benzonitrile, featuring a methylamino group and an ethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile typically involves the following steps:

    Starting Materials: Benzonitrile and ®-1-(Methylamino)ethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the nitrile group.

    Catalysts: Catalysts like Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenating agents like Br2 or Cl2 in the presence of a solvent such as dichloromethane (CH2Cl2).

Major Products

Scientific Research Applications

3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-[(1R)-1-Hydroxy-2-(methylamino)ethyl]phenol: Similar structure but with a hydroxyl group instead of a nitrile group.

    3-[(1R)-1-(Dimethylamino)ethyl]benzenecarbonitrile: Similar structure but with a dimethylamino group instead of a methylamino group.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-[(1R)-1-(methylamino)ethyl]benzonitrile

InChI

InChI=1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3/t8-/m1/s1

InChI Key

FZFYFVXVHIGBJC-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C#N)NC

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC

Origin of Product

United States

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